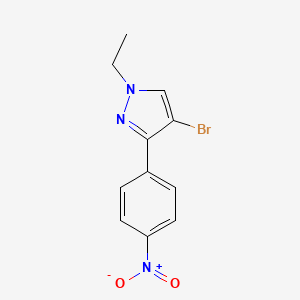

4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-ethyl-3-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-14-7-10(12)11(13-14)8-3-5-9(6-4-8)15(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDDHDMMSRVABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254762 | |

| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942920-12-9 | |

| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942920-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, and the introduction of bromo, ethyl, and nitrophenyl substituents creates a unique molecule with specific characteristics that are crucial for its application in research and development. This document is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Identity and Molecular Structure

This compound is a trisubstituted pyrazole with the CAS number 942920-12-9 .[1][2] Its molecular structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at the 1-position with an ethyl group, at the 3-position with a 4-nitrophenyl group, and at the 4-position with a bromine atom.

The presence of the electron-withdrawing nitro group and the halogen atom, combined with the aromatic pyrazole core and the alkyl substituent, results in a molecule with a distinct electronic and steric profile. This unique combination of functional groups influences its reactivity, intermolecular interactions, and ultimately, its physical properties and potential biological activity.

Molecular Formula: C₁₁H₁₀BrN₃O₂

Molecular Weight: 296.12 g/mol

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems. While experimental data for this compound is not extensively reported in publicly available literature, computational predictions provide valuable insights into its expected characteristics.

| Property | Predicted Value | Source |

| Boiling Point | 404.5 ± 30.0 °C | [1] |

| Density | 1.59 g/cm³ | [1] |

| XlogP | 2.4 | [3] |

Solubility: The solubility of this compound is predicted to be low in water due to the presence of the hydrophobic phenyl and ethyl groups and the bromine atom. It is expected to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. The polarity of the molecule, influenced by the nitro group, may allow for some solubility in polar organic solvents.

Synthesis and Characterization

The synthesis of 3,4,5-trisubstituted pyrazoles can be achieved through various synthetic routes.[4][5][6] A plausible and common approach involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by halogenation.

General Synthetic Protocol

A potential synthetic pathway for this compound is outlined below. This protocol is based on established methods for the synthesis of similar pyrazole derivatives.[7]

Step 1: Synthesis of 1-(4-nitrophenyl)butane-1,3-dione.

-

To a solution of sodium ethoxide in ethanol, add 4'-nitroacetophenone.

-

Slowly add ethyl acetate to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the dione.

-

Filter, wash with water, and dry the crude 1-(4-nitrophenyl)butane-1,3-dione.

Step 2: Synthesis of 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole.

-

Dissolve the 1-(4-nitrophenyl)butane-1,3-dione in a suitable solvent such as ethanol or acetic acid.

-

Add ethylhydrazine sulfate to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

After completion of the reaction, cool the mixture and pour it into ice-water.

-

Collect the precipitated product by filtration and purify by recrystallization.

Step 3: Bromination of 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole.

-

Dissolve the 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole in a suitable solvent like acetic acid or a chlorinated solvent.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthetic Workflow Diagram

References

- 1. 942920-12-9 | CAS DataBase [chemicalbook.com]

- 2. aaronchem.com [aaronchem.com]

- 3. PubChemLite - 4-bromo-1-(2-nitrophenyl)-1h-pyrazole (C9H6BrN3O2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination [orgchemres.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

An In-depth Technical Guide to 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its CAS number 942920-12-9 , and outlines a plausible synthetic route based on established pyrazole synthesis methodologies. Furthermore, it delves into the compound's structural elucidation through expected spectroscopic characteristics. The guide also explores the potential therapeutic applications of this molecule, drawing parallels with structurally similar compounds that have demonstrated significant biological activities. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel pyrazole-based compounds for therapeutic purposes.

Introduction: The Prominence of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged scaffold in drug design due to its ability to engage in various biological interactions. The versatility of the pyrazole ring allows for the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The introduction of various substituents onto the pyrazole core can significantly modulate the compound's biological activity, making it a fertile ground for the discovery of novel drug candidates.[4]

This guide focuses on a specific derivative, This compound , which incorporates three key functional groups that are expected to influence its biological profile: a bromine atom at the 4-position, an ethyl group at the N1-position, and a 4-nitrophenyl group at the 3-position. The bromine atom can serve as a handle for further synthetic modifications, while the nitrophenyl group is a common feature in compounds with biological activity.

Chemical Identity and Properties

A clear identification of a chemical entity is paramount for scientific integrity and reproducibility. The key identifiers and properties of the title compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | ChemUniverse |

| CAS Number | 942920-12-9 | ChemUniverse |

| Molecular Formula | C₁₁H₁₀BrN₃O₂ | ChemUniverse |

| Purity | 98% | [5] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the synthesis of the 1,3-dicarbonyl precursor followed by its cyclization with ethylhydrazine and subsequent bromination.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole: Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and the strategic incorporation of bromo, ethyl, and nitrophenyl substituents suggests a potential for diverse biological activities.[1][2][3] This document will delve into the logical design of this molecule, propose a viable synthetic pathway based on established methodologies, and discuss its expected physicochemical and spectroscopic characteristics. Furthermore, we will explore its potential therapeutic applications, drawing insights from the known bioactivities of structurally related pyrazole derivatives, particularly in the realms of oncology and infectious diseases.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[4] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of therapeutic agents across a wide range of disease areas.[4] The presence of the pyrazole moiety in numerous clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscores its pharmacological significance.[4]

The biological activity of pyrazole derivatives can be finely tuned through substitution at various positions of the ring. The molecule of interest, this compound, features key substituents that are rationally expected to impart specific pharmacological properties:

-

The 4-Bromo Substituent: The bromine atom at the C4 position is a common feature in bioactive molecules. It can enhance binding affinity to target proteins through halogen bonding and can also serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse chemical libraries.[5]

-

The 1-Ethyl Group: Alkylation at the N1 position of the pyrazole ring can influence the molecule's pharmacokinetic profile, including its metabolic stability and lipophilicity, which are critical for drug-like properties.

-

The 3-(4-nitrophenyl) Moiety: The presence of a nitrophenyl group is often associated with potent biological activities, including antimicrobial and anticancer effects.[2][3] The nitro group can participate in crucial interactions with biological targets and may also be involved in the molecule's mechanism of action.

This guide will provide a detailed examination of this compound, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The following table summarizes the key identifiers and predicted properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 942920-12-9 | [6] |

| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [6] |

| Molecular Weight | 296.12 g/mol | [6] |

| Predicted Melting Point | Solid at room temperature | Inferred from similar structures |

| Predicted Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | Inferred from similar structures |

| Predicted LogP | Moderately lipophilic | Inferred from structure |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of related compounds.[5][7][8][9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the downfield region (typically δ 7.5-8.5 ppm) corresponding to the four protons of the para-substituted nitrophenyl ring.

-

Pyrazole Proton: A singlet for the proton at the C5 position of the pyrazole ring.

-

Ethyl Protons: A quartet and a triplet in the upfield region, characteristic of the ethyl group at the N1 position.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Distinct signals for the carbon atoms of the pyrazole ring, the nitrophenyl ring, and the ethyl group. The carbon bearing the bromine atom (C4) would appear at a characteristic chemical shift.

-

-

IR (Infrared) Spectroscopy:

-

Characteristic absorption bands for the N-O stretching of the nitro group (typically around 1520 and 1340 cm⁻¹).

-

Bands corresponding to C=N and C=C stretching of the pyrazole and aromatic rings.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

-

MS (Mass Spectrometry):

-

The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom.

-

Proposed Synthesis Pathway

While a specific published synthesis for this compound has not been identified, a robust and logical synthetic route can be proposed based on well-established pyrazole synthesis methodologies.[11] The most common and versatile method for constructing the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]

The proposed synthesis involves a two-step process:

-

Synthesis of the Pyrazole Core: Condensation of 1-(4-nitrophenyl)butane-1,3-dione with ethylhydrazine.

-

Bromination: Electrophilic bromination of the resulting 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole at the C4 position.

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

-

To a solution of 1-(4-nitrophenyl)butane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol, add ethylhydrazine (1.1 equivalents).

-

The reaction mixture is then heated to reflux for a period of 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization from ethanol or by column chromatography on silica gel, to yield the desired 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole.

Step 2: Synthesis of this compound

-

The 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole (1 equivalent) obtained from Step 1 is dissolved in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).

-

A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (1.1 equivalents), is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred for several hours until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with a saturated solution of sodium thiosulfate (to remove any unreacted bromine), followed by brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography to afford the final compound, this compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a valuable scaffold in drug discovery, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against various cancer cell lines.[12] The presence of both a bromo and a nitrophenyl group in the target molecule is particularly noteworthy. Research has shown that pyrazole derivatives bearing these substituents can exhibit significant anti-proliferative activity.[1][13][14]

The proposed mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) in cancer cells.[14] The planar aromatic systems of the pyrazole and nitrophenyl rings can facilitate intercalation into DNA or binding to the active sites of key enzymes involved in cell proliferation and survival, such as kinases.

Figure 2: Potential mechanism of anticancer activity.

Further investigation into the cytotoxic effects of this compound against a panel of human cancer cell lines is warranted to fully elucidate its potential as an anticancer agent.

Antimicrobial Activity

The pyrazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents.[2][3][15][16][17] The incorporation of a nitrophenyl group, in particular, has been shown to enhance the antimicrobial properties of various heterocyclic compounds.[2][3] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components and lead to cell death.

The lipophilicity imparted by the ethyl and bromophenyl groups may also contribute to the compound's ability to penetrate microbial cell membranes. Therefore, this compound represents a promising candidate for evaluation against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.

Conclusion and Future Directions

This compound is a strategically designed molecule that holds considerable promise for applications in drug discovery. Its synthesis is feasible through established chemical methodologies, and its structural features suggest a high likelihood of interesting biological activities.

Future research efforts should focus on the following:

-

Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques to confirm its structure and purity.

-

Biological Evaluation: The compound should be screened for its cytotoxic activity against a diverse panel of cancer cell lines and for its antimicrobial activity against clinically relevant bacterial and fungal pathogens.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substituents on the pyrazole and phenyl rings would provide valuable insights into the structure-activity relationships and help in the optimization of lead compounds.

-

Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies should be undertaken to identify the molecular targets and pathways involved.

References

- 1. rjb.ro [rjb.ro]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

- 4. ethyl 4-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bio-fount.com [bio-fount.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scielo.org.mx [scielo.org.mx]

- 10. rsc.org [rsc.org]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. publishatcj.com [publishatcj.com]

- 13. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a multitude of therapeutic agents across a wide range of diseases.[3][4] Pyrazole-containing drugs have demonstrated remarkable success in areas such as oncology, anti-inflammatory, and anti-infective therapies.[5][6] The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved pharmaceuticals.[2] The compound of interest, 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, incorporates several key pharmacophoric features: a substituted pyrazole core, a bromine atom which can modulate biological activity and serve as a handle for further chemical modification, and a nitrophenyl group, a common feature in biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, a plausible synthetic pathway, and detailed methodologies for its characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central pyrazole ring substituted at the 1, 3, and 4 positions. An ethyl group is attached to the N1 nitrogen, a 4-nitrophenyl group is at the C3 position, and a bromine atom is at the C4 position.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrN₃O₂ |

| Molecular Weight | 312.12 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| XlogP | ~3.5 (Predicted) |

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient three-step synthesis of this compound is proposed, starting from the corresponding chalcone. This pathway involves the formation of the pyrazole ring, followed by regioselective bromination and subsequent N-alkylation.

References

- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 3. 3-Amino-4-bromopyrazole(16461-94-2) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

Introduction

4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole is a substituted pyrazole derivative featuring a brominated heterocyclic core, an N-ethyl group, and a C3-linked nitrophenyl moiety. Compounds with such architectures are of significant interest to researchers in medicinal chemistry and materials science due to the versatile pharmacological and physicochemical properties of the pyrazole scaffold.[1][2] The presence of a nitroaromatic group and a halogen substituent introduces specific electronic and reactive characteristics that are crucial for molecular interactions but also present unique challenges regarding chemical stability.

The integrity and purity of a chemical compound are paramount for the reproducibility of scientific experiments and the success of drug development programs. Degradation can lead to a loss of potency, the formation of undesired impurities, and misleading experimental results. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, offers field-proven storage and handling protocols, and details a systematic approach for its stability assessment.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for predicting its behavior and designing appropriate storage strategies.

| Property | Value | Source |

| CAS Number | 942920-12-9 | [3] |

| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [3] |

| Molecular Weight | 296.12 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Appearance | Not specified (typically a solid) | N/A |

Intrinsic Stability Profile & Potential Degradation Pathways

The stability of this compound is governed by the interplay of its three key structural components: the pyrazole core, the 4-nitrophenyl group, and the bromo substituent. The pyrazole ring itself is an aromatic heterocycle known for its relative stability and resistance to oxidation and reduction.[1] However, the substituents introduce specific vulnerabilities.

Thermal Stability

The pyrazole core generally imparts good thermal stability to molecules.[4][5] However, the presence of a nitro group suggests that the compound may undergo thermal decomposition at elevated temperatures. The initial decomposition pathways for highly nitrated pyrazoles can be complex, often involving nitro-nitrite isomerization or cleavage of the C-NO₂ bond.[6][7][8] For typical laboratory and storage conditions below 40°C, thermal degradation is not expected to be a primary concern.

Hydrolytic Stability

The pyrazole ring is generally stable against hydrolysis.[9] Unlike pyrazole derivatives containing labile functional groups like esters, which can degrade rapidly in aqueous media, the ether and carbon-carbon bonds in this molecule are robust.[10][11][12] However, forced degradation studies under extreme pH conditions (strong acid or base) are necessary to definitively rule out any potential hydrolysis, as the overall electronic nature of the substituted ring system could influence its reactivity.

Oxidative Stability

While the pyrazole nucleus is highly resistant to oxidizing agents, oxidative degradation can still occur, potentially initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants.[13][14] The most likely sites for oxidation are not the core ring but potentially the ethyl group or the aromatic phenyl ring, although this typically requires harsh conditions.[15] Standard precautions, such as storage in well-sealed containers, are usually sufficient to prevent significant oxidative degradation.

Photostability

The most significant stability concern for this compound is photodegradation. The 4-nitrophenyl group is a potent chromophore that absorbs ultraviolet (UV) and, to some extent, visible light. Nitroaromatic compounds are well-documented to be photosensitive, undergoing degradation upon irradiation.[16][17] The absorption of photons can promote the molecule to an excited state, initiating degradation pathways that may include photoreduction of the nitro group or cleavage of bonds.[18][19] This susceptibility necessitates stringent protection from light during storage and handling.

The International Council for Harmonisation (ICH) Q1B guidelines provide a standard for photostability testing, recommending exposure to not less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV energy.[20]

Caption: Key potential degradation pathways for the title compound.

Recommended Storage and Handling Conditions

Based on the intrinsic stability profile, the following conditions are recommended to ensure the long-term integrity of this compound.

Solid (Neat) Compound

The solid form of the compound is the most stable for long-term storage.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term (≥ 1 year). [3]2-8°C for short-term. | Low temperatures slow down all potential chemical degradation reactions. |

| Light | Store in complete darkness. Use amber glass vials or wrap containers in aluminum foil.[13] | Prevents photodegradation, which is the primary risk due to the nitroaromatic moiety.[16][18] |

| Atmosphere | Tightly sealed containers. For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).[13] | Protects against moisture and atmospheric oxygen, minimizing risks of hydrolysis and oxidation. |

| Container | Chemically inert glass vials with secure caps. | Prevents leaching or reaction with container materials. |

Compound in Solution

Storing compounds in solution is inherently less stable than storing them as a solid. It is strongly recommended to prepare solutions fresh for each experiment. If temporary storage is unavoidable, the following guidelines should be followed.

| Parameter | Recommendation | Rationale |

| Solvent Choice | Use dry, aprotic solvents such as DMSO or DMF. Avoid aqueous or protic solvents (e.g., methanol, ethanol) for storage. | Aprotic solvents prevent potential hydrolysis or solvolysis reactions. |

| Temperature | -20°C or -80°C. | Drastically reduces the rate of degradation in solution. |

| Light | Strict light protection. Use amber or foil-wrapped vials. | Solutions can be even more susceptible to photodegradation than solids. |

| Preparation | Prepare solutions using high-purity, anhydrous solvents. If possible, degas the solvent to remove dissolved oxygen. | Minimizes contaminants that could catalyze degradation. |

| Duration | Store for the shortest possible time. Qualify stability for any intended storage duration beyond 24 hours. | The long-term stability in any solvent is unknown without experimental data. |

Protocol for Stability Assessment

To ensure the trustworthiness of experimental results, a forced degradation study is essential. This process intentionally stresses the compound to identify likely degradation pathways and to develop stability-indicating analytical methods.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 942920-12-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]

- 9. benchchem.com [benchchem.com]

- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. q1scientific.com [q1scientific.com]

A Researcher's Guide to the Solubility Profile of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document outlines the theoretical considerations based on its molecular structure and provides detailed, field-proven protocols for its empirical determination. Understanding the interplay between the solute and various organic solvents is paramount for formulation development, toxicity studies, and ensuring optimal drug delivery.[1][3]

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a compound dictate its journey from a laboratory curiosity to a clinical candidate. Among these properties, solubility is a cornerstone. Poor aqueous solubility is a major hurdle, often leading to low and erratic absorption, which can compromise the therapeutic effect of a drug.[2][4] Conversely, understanding a compound's solubility in organic solvents is crucial for various stages of development, including synthesis, purification, formulation, and the preparation of stock solutions for in vitro and in vivo testing.[3]

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. The presence of a bromo group, an ethyl substituent, and a nitrophenyl moiety imparts a unique combination of polarity and lipophilicity to the molecule. This guide will delve into the systematic approach required to characterize its solubility, providing researchers with the necessary tools to make informed decisions in their development programs.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] The structure of this compound (Figure 1) suggests a nuanced solubility profile.

-

Polar Moieties: The nitro group (-NO2) and the pyrazole ring itself are polar, capable of dipole-dipole interactions and potentially hydrogen bonding.

-

Nonpolar Moieties: The ethyl group (-CH2CH3) and the phenyl ring are nonpolar, contributing to the molecule's lipophilicity. The bromo group (-Br) is electronegative but also contributes to the overall molecular size and van der Waals interactions.

Based on this structure, it is anticipated that this compound will exhibit limited solubility in highly nonpolar solvents like hexanes and better solubility in solvents of intermediate to high polarity that can engage in dipole-dipole interactions.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure highlights the key functional groups influencing the molecule's polarity and solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through empirical measurement. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2]

Materials and Equipment

-

This compound (analytical standard)

-

A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following workflow outlines the process for determining the solubility of the target compound in a selected organic solvent. This process should be repeated for each solvent of interest.

Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Record the exact weight of the compound added.

-

Pipette a known volume of the desired organic solvent into the vial.[7]

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vial vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours. A longer period (e.g., 48 hours) may be necessary to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Data Interpretation:

-

Calculate the solubility of this compound in the tested solvent, typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| Hexane | 0.1 | < 0.1 | Very Sparingly Soluble |

| Toluene | 2.4 | 1-5 | Sparingly Soluble |

| Dichloromethane | 3.1 | 10-20 | Soluble |

| Ethyl Acetate | 4.4 | 5-10 | Soluble |

| Acetone | 5.1 | 20-30 | Freely Soluble |

| Ethanol | 5.2 | 15-25 | Soluble |

| Methanol | 6.6 | 10-20 | Soluble |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values are required for a definitive solubility profile.

The results should be interpreted in the context of the solvent's properties. For instance, higher solubility in moderately polar solvents like acetone and dichloromethane would be consistent with the molecule's mixed polarity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate robust and reliable data that is essential for advancing their drug development programs.[3] Further studies could investigate the effect of temperature on solubility, which is crucial for understanding the thermodynamics of dissolution and for designing crystallization processes. Additionally, determining the solubility in various aqueous buffer systems at different pH values would be a critical next step for assessing its potential for oral bioavailability.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: One-Pot Synthesis of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

Abstract

This application note details a robust and efficient one-pot synthesis protocol for 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging a Vilsmeier-Haack reaction followed by in-situ cyclization and bromination, this method circumvents the need for isolating intermediates, thereby improving operational efficiency and overall yield. This guide provides a comprehensive, step-by-step protocol, explains the chemical principles underpinning the methodology, and offers practical insights for researchers, chemists, and professionals in drug development.

Introduction

Pyrazole scaffolds are a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including anti-inflammatory, anti-HIV, and anti-obesity drugs.[1][2] The specific functionalization of the pyrazole ring, such as the introduction of a bromine atom, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.[3] The target molecule, this compound, combines the pharmacologically relevant nitrophenyl and ethyl-pyrazole motifs with a reactive bromine substituent, making it a valuable building block for library synthesis and drug discovery programs.

Traditional multi-step syntheses of such compounds are often laborious and result in cumulative yield losses. One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, offer a more streamlined, economical, and environmentally benign alternative.[4][5][6] This protocol is based on a three-step sequence performed in a single vessel: (1) formation of a reactive β-chlorovinyl aldehyde intermediate from 4-nitroacetophenone via the Vilsmeier-Haack reaction[7][8]; (2) cyclization with ethylhydrazine to form the 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole core; and (3) regioselective bromination at the C4 position using N-Bromosuccinimide (NBS).

Experimental Workflow Overview

The entire synthesis is performed sequentially in a single reaction flask, minimizing handling and purification of intermediates. The workflow is designed for efficiency and scalability.

References

- 1. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. worldresearchersassociations.com [worldresearchersassociations.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Knorr Synthesis of 3-(4-Nitrophenyl) Pyrazole Derivatives

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents.[1][2] This application note provides a comprehensive guide to the Knorr pyrazole synthesis, specifically tailored for the regioselective preparation of 3-(4-nitrophenyl) substituted pyrazoles. We delve into the mechanistic intricacies that govern regioselectivity, offer strategic guidance on precursor selection, and present a detailed, validated protocol for the synthesis of 5-methyl-3-(4-nitrophenyl)-1H-pyrazole. This guide is intended for researchers and professionals in drug discovery and organic synthesis, providing the technical insights necessary for the successful and reproducible synthesis of this important class of compounds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] This structural motif is a privileged pharmacophore due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The inclusion of a 4-nitrophenyl substituent can further enhance biological activity or serve as a crucial intermediate for further functionalization. The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most robust and versatile methods for constructing the pyrazole ring.[4][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4]

Mechanistic Deep Dive & Regioselectivity Control

The core of the Knorr synthesis is the acid-catalyzed condensation between a 1,3-dicarbonyl compound and a hydrazine to form the pyrazole ring through the loss of two water molecules.[3][4] However, when using an unsymmetrical 1,3-dicarbonyl, the reaction can potentially yield two different regioisomers, which presents a significant synthetic challenge.[1][6][7]

Controlling the regioselectivity to favor the desired 3-(4-nitrophenyl) isomer is paramount. The outcome is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions:[6][7]

-

Electronic Effects: The initial and rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The more electrophilic (electron-deficient) carbonyl carbon will react preferentially.

-

Steric Hindrance: Bulky groups on either the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[6]

-

Reaction pH: The acidity of the medium can influence the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially altering the reaction pathway.[1][6][7]

Strategy for 3-(4-Nitrophenyl) Derivatives: To ensure the 4-nitrophenyl group is positioned at the C3 position of the pyrazole, the most effective strategy is to utilize a 1,3-dicarbonyl compound that already contains this moiety. Specifically, reacting a 1-(4-nitrophenyl)-1,3-diketone with unsubstituted hydrazine hydrate ensures unambiguous formation of the desired regioisomer. The initial condensation will occur between the more reactive hydrazine (NH₂) and one of the carbonyls, followed by intramolecular cyclization and dehydration.

The diagram below illustrates the accepted mechanism for this targeted synthesis.

Caption: Reaction mechanism for forming 3-(4-nitrophenyl)pyrazoles.

Experimental Protocol: Synthesis of 5-Methyl-3-(4-nitrophenyl)-1H-pyrazole

This protocol details the synthesis from 1-(4-nitrophenyl)butane-1,3-dione and hydrazine hydrate.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1-(4-Nitrophenyl)butane-1,3-dione | 207.18 | 2.07 g | 10.0 | 1.0 |

| Hydrazine monohydrate (~64% Hydrazine) | 50.06 | 0.60 mL | ~12.0 | ~1.2 |

| Glacial Acetic Acid | 60.05 | 0.5 mL | - | Catalyst |

| Ethanol (95%) | 46.07 | 25 mL | - | Solvent |

| Deionized Water | 18.02 | As needed | - | Workup |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-nitrophenyl)butane-1,3-dione (2.07 g, 10.0 mmol) and ethanol (25 mL).

-

Reagent Addition: Stir the mixture to dissolve the solid. Once dissolved, add glacial acetic acid (0.5 mL) followed by the dropwise addition of hydrazine monohydrate (0.60 mL, ~12.0 mmol) over 2-3 minutes.

-

Scientist's Note: Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity for the initial nucleophilic attack.[4] A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting diketone.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexane). Spot the starting material and the reaction mixture. The reaction is complete when the starting diketone spot has been completely consumed (typically 2-4 hours).

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form.

-

Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of cold deionized water (2 x 20 mL).

-

-

Purification:

-

Allow the crude product to air-dry on the filter paper.

-

Recrystallize the crude solid from a minimal amount of hot ethanol to obtain the purified product as a pale yellow crystalline solid.

-

Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

-

Typical Yield: 80-90%.

-

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process from synthesis to characterization.

Caption: Workflow from synthesis to final product characterization.

Characterization Data

The identity and purity of the synthesized 5-methyl-3-(4-nitrophenyl)-1H-pyrazole should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, N-H), δ ~8.3 (d, 2H, Ar-H), δ ~8.0 (d, 2H, Ar-H), δ ~6.7 (s, 1H, pyrazole C4-H), δ ~2.4 (s, 3H, CH₃).[8] |

| ¹³C NMR (DMSO-d₆) | δ ~150.0 (pyrazole C5), δ ~147.0 (pyrazole C3), δ ~146.5 (Ar C-NO₂), δ ~138.0 (Ar C-pyrazole), δ ~126.0 (Ar CH), δ ~124.0 (Ar CH), δ ~105.0 (pyrazole C4), δ ~11.5 (CH₃).[9] |

| FT-IR (KBr, cm⁻¹) | ~3200-3100 (N-H stretch), ~3080 (Ar C-H stretch), ~1595 (C=N stretch), ~1510 & ~1340 (asymmetric and symmetric NO₂ stretch).[8] |

| Mass Spec. (EI) | m/z (M⁺) = 203.07. |

| Melting Point | ~165-168 °C. |

Safety and Handling

-

Hydrazine Derivatives: Hydrazine and its derivatives are highly toxic, corrosive, and suspected carcinogens.[10][11] Always handle hydrazine monohydrate inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (nitrile gloves are a minimum requirement).[10][11][12]

-

Nitrated Aromatic Compounds: 1-(4-Nitrophenyl)butane-1,3-dione is an organic nitro compound. While not shock-sensitive, avoid excessive heating as it can decompose.

-

General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation, ingestion, and skin contact with all chemicals.[12] All waste must be disposed of according to local, state, and federal regulations.[13]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete reaction; Inactive hydrazine (oxidized); Insufficient heating. | Ensure reaction goes to completion via TLC. Use fresh hydrazine monohydrate. Verify reflux temperature is maintained. |

| Oily Product / Fails to Solidify | Presence of impurities; Insufficient cooling during precipitation. | Try scratching the inside of the beaker with a glass rod to induce crystallization. Ensure the water for precipitation is ice-cold. If it remains an oil, attempt to extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo before recrystallizing. |

| Product is Highly Colored | Impurities from starting materials or side reactions. | Perform the recrystallization step carefully, possibly using a small amount of activated charcoal (add to the hot solution and filter hot) to remove colored impurities. |

| Mixture of Isomers (if using a substituted hydrazine) | Poor regioselectivity under the chosen conditions.[1][6] | Consider solvent effects; fluorinated alcohols like TFE or HFIP have been shown to improve regioselectivity in some cases.[14] Adjusting the pH may also influence the outcome.[6] |

Conclusion

The Knorr pyrazole synthesis is a powerful and reliable method for accessing the pyrazole core. By strategically selecting a 1,3-dicarbonyl precursor that contains the desired 4-nitrophenyl moiety, the challenge of regioselectivity can be effectively overcome, leading to the high-yield synthesis of 3-(4-nitrophenyl) pyrazole derivatives. The protocol described herein is robust and reproducible, providing a solid foundation for researchers to synthesize these valuable compounds for applications in drug discovery and materials science.

References

- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1] This application note provides a detailed guide for the Suzuki-Miyaura coupling of 4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole, a heteroaryl halide featuring a strongly electron-deficient aromatic system. We will explore the mechanistic nuances dictated by the substrate's electronic properties, present a robust and optimized experimental protocol, and offer insights into reaction scope and troubleshooting. This guide is intended for researchers in medicinal chemistry and materials science who are looking to synthesize complex biaryl and heteroaryl-aryl structures.

Introduction and Mechanistic Considerations

The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[2][3] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a Pd(II) intermediate.[1][4]

-

Transmetalation: The organic moiety from the activated organoboron reagent (Ar'-B(OR)₃⁻) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[3][5]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new C-C bond, regenerating the catalytically active Pd(0) species.[1]

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Substrate-Specific Insights: The Case of this compound

The specific structure of our substrate introduces key electronic factors that must be considered for successful coupling.

-

The Heteroaryl Halide: The C-Br bond is on a pyrazole ring, a class of heterocycle that is common in pharmaceuticals. Suzuki couplings of bromopyrazoles are well-established.[6][7] Compared to iodo-pyrazoles, bromo-derivatives often show a lower propensity for a key side reaction: dehalogenation.[6]

-

The Electron-Withdrawing Nitro Group: The 4-nitrophenyl substituent exerts a powerful electron-withdrawing effect across the molecule. This has a direct impact on the oxidative addition step. Aryl halides with electron-withdrawing groups are more electron-deficient and typically undergo oxidative addition more readily than their electron-rich counterparts.[1] Therefore, the C-Br bond in the target molecule is considered "activated," which can allow for milder reaction conditions compared to more electron-rich or sterically hindered substrates.

-

Catalyst & Ligand Selection: The success of the reaction is critically dependent on the ligand coordinated to the palladium center. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are paramount. These ligands stabilize the Pd(0) state, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[4] Ligands from the Buchwald dialkylbiaryl phosphine family (e.g., SPhos, XPhos) or chelating phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are excellent choices.[8][9] While the nitro group is generally stable, using highly active catalyst systems allows for lower temperatures and shorter reaction times, minimizing potential side reactions.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

-

Potassium phosphate tribasic (K₃PO₄), anhydrous powder (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Argon or Nitrogen gas (high purity)

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Solvents for workup and chromatography (Ethyl acetate, Hexanes, Brine)

-

Drying agent (anhydrous Na₂SO₄ or MgSO₄)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with argon for 15-20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.

-

Catalyst Addition: Under a positive flow of argon, quickly add the palladium catalyst, Pd(OAc)₂ (0.02 equiv), and the SPhos ligand (0.04 equiv).

-

Heating and Monitoring: Secure a reflux condenser to the flask, ensuring a continued argon atmosphere (e.g., via a balloon or bubbler). Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure coupled product.

Reaction Parameters and Troubleshooting

The conditions provided above are a robust starting point. However, optimization may be required for different boronic acid partners.

Table of Key Reaction Parameters

| Parameter | Recommended Condition | Rationale / Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) sources.[5] |

| Ligand | SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich ligands are essential for coupling electron-deficient heteroaryl halides.[4] |

| Pd/Ligand Ratio | 1:2 | A higher ligand ratio ensures the palladium center remains coordinated and active. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is often effective for heteroaryl couplings.[4] Cs₂CO₃ is more aggressive if needed. |

| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O | Aqueous mixtures are standard; water is crucial for dissolving the base and participating in the catalytic cycle.[1][10] |

| Temperature | 80–110 °C | The activated nature of the substrate allows for moderate temperatures. |

| Boronic Acid | 1.2–1.5 equiv | A slight excess drives the reaction to completion and compensates for potential protodeborylation.[1] |

Troubleshooting Common Issues

-

Low or No Conversion:

-

Cause: Inactive catalyst or insufficient heat.

-

Solution: Ensure reagents and solvents are properly degassed to avoid catalyst oxidation. Verify the quality of the palladium source and ligand. Consider increasing the temperature in 10 °C increments.

-

-

Dehalogenation of Starting Material:

-

Cause: A common side reaction where the bromine is replaced by a hydrogen atom.

-

Solution: Use a less aggressive base (e.g., K₂CO₃ instead of K₃PO₄). Ensure a sufficient excess of the boronic acid is present.

-

-

Protodeborylation of Boronic Acid:

-

Cause: The boronic acid reacts with water to lose the boron moiety, especially common with electron-deficient or some heteroaryl boronic acids.[1]

-

Solution: Increase the equivalents of boronic acid (up to 2.0). Add the boronic acid in portions over the course of the reaction. Minimize the amount of water in the solvent system if possible.

-

-

Homocoupling of Boronic Acid (Ar'-Ar'):

-

Cause: Oxidative coupling of two boronic acid molecules.

-

Solution: This is often promoted by oxygen. Ensure the reaction is maintained under a strictly inert atmosphere.

-

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly efficient transformation for the synthesis of valuable 4-arylpyrazole derivatives. The electron-deficient nature of the substrate activates the C-Br bond, facilitating the reaction under relatively mild conditions. Success hinges on the rational selection of a bulky, electron-rich phosphine ligand and the maintenance of an inert atmosphere. The protocol detailed herein provides a reliable and scalable method for accessing a diverse range of coupled products, which are of significant interest in the fields of drug discovery and materials science.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Heck Reaction for C-C Bond Formation at the C4 Position of Pyrazoles: A Detailed Protocol for 4-Bromo-Pyrazole Substrates

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The ability to selectively introduce molecular complexity at specific positions on the pyrazole ring is therefore of paramount importance for the development of novel chemical entities. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile tool for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to 4-bromo-pyrazole substrates, a common and accessible starting material.

While the Heck reaction is a mature technology, its application to N-heteroaryl halides, such as 4-bromo-pyrazoles, can present unique challenges.[2] The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning." This guide will address these challenges and provide rational, field-proven protocols to achieve successful and efficient couplings. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental protocol, present a comparative analysis of various reaction conditions, and provide troubleshooting strategies to overcome common hurdles.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][3][4] Understanding this cycle is crucial for rational optimization of reaction conditions.

Figure 1: Catalytic cycle of the Heck reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-pyrazole.

-

Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion into the Pd-C bond.

-

β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex.

-

Reductive Elimination: A base regenerates the Pd(0) catalyst, completing the cycle.

Experimental Protocol: A General Procedure for the Heck Reaction of a 4-Bromo-Pyrazole

This protocol provides a robust starting point for the Heck coupling of a generic N-substituted 4-bromo-pyrazole with an alkene. Optimization of specific parameters may be necessary for different substrates.

Materials and Equipment

-

N-substituted 4-bromo-pyrazole (1.0 mmol)

-

Alkene (1.2 - 1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, or triethyl phosphite, P(OEt)₃, 2-10 mol%)

-

Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), 2.0 mmol)

-

Anhydrous, degassed solvent (e.g., DMF, DMAc, or toluene, 5-10 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (argon or nitrogen) with manifold

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Experimental Workflow

Figure 2: Experimental workflow for the Heck reaction.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-substituted 4-bromo-pyrazole (1.0 mmol), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Inert Atmosphere: Seal the flask and connect it to a manifold. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (5-10 mL), the base (2.0 mmol), and the alkene (1.2-1.5 mmol) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkenylated pyrazole.

Comparative Analysis of Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Heck reaction with 4-bromo-pyrazole substrates. The following table summarizes a selection of reported conditions, highlighting the versatility of this transformation.

| 4-Halo-Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N (5) | DMF | 100 | 95 | [5] |

| 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N (5) | DMF | 100 | 44 | [5] |

| 4-Iodo-1-trityl-1H-pyrazole | tert-Butyl acrylate | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N (5) | DMF | 100 | 90 | [5] |

| 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl (4) | - | Cs₂CO₃ (2) | Dioxane | 100 | 32 | [5] |

| 1-Benzyl-4-bromo-1H-pyrazole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | - | [2] |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | Reflux | Good | [6] |

Note: Yields are often substrate-dependent and the conditions listed serve as a starting point for optimization.

Discussion: Key Considerations for a Successful Heck Reaction

The Crucial Role of the N-Protecting Group

For 4-bromo-1H-pyrazoles, the presence of the acidic N-H proton can interfere with the catalytic cycle. Therefore, protection of the pyrazole nitrogen is often essential for a successful Heck reaction. The choice of the protecting group is critical. A study by Ichikawa et al. on 4-iodo-1H-pyrazoles demonstrated that a bulky trityl group was highly effective, likely by sterically hindering the coordination of the pyrazole nitrogen to the palladium center.[5] Other protecting groups like benzyl may also be suitable.

Catalyst and Ligand Selection: Overcoming Catalyst Poisoning

As previously mentioned, the nitrogen atoms of the pyrazole ring can act as ligands for the palladium catalyst, leading to the formation of inactive complexes. To mitigate this, the use of appropriate ligands is crucial.

-

Electron-rich and sterically bulky phosphine ligands are often employed.[2] Ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) and tri(tert-butyl)phosphine (P(tBu)₃) can promote the desired catalytic cycle by favoring the coordination of the phosphine over the pyrazole nitrogen.

-

N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Heck couplings due to their strong electron-donating properties and steric bulk.[7]

-

Phosphite ligands , such as triethyl phosphite (P(OEt)₃), have been shown to be particularly effective in the Heck reaction of 4-iodo-pyrazoles, leading to high yields.[5] This suggests their utility for the corresponding bromo-pyrazoles as well.

The Influence of the Base and Solvent

The base plays a critical role in the reductive elimination step, regenerating the active Pd(0) catalyst.[1] Both organic bases, like triethylamine, and inorganic bases, such as potassium or cesium carbonate, are commonly used. The choice of base can influence the reaction rate and yield, and empirical screening is often necessary.

The solvent must be able to dissolve the reactants and catalyst and is typically a polar aprotic solvent like DMF, DMAc, or acetonitrile. The reaction temperature is also a key parameter to optimize, with typical ranges between 80-120 °C.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or low conversion | - Inactive catalyst (oxidation of Pd(0))- Catalyst poisoning by pyrazole nitrogen- Insufficient reaction temperature | - Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere.- Increase the steric bulk and/or electron-donating ability of the ligand.- Increase the N-protecting group size.- Incrementally increase the reaction temperature. |

| Formation of byproducts (e.g., dehalogenation) | - Presence of water or other protic sources- Inefficient β-hydride elimination | - Use anhydrous solvents and reagents.- Screen different bases and solvents to optimize the elimination step. |

| Low yield of desired product | - Suboptimal reaction conditions- Steric hindrance | - Systematically screen different catalysts, ligands, bases, and solvents.- For sterically demanding substrates, consider more active catalyst systems (e.g., palladacycles) or higher reaction temperatures. |

Conclusion

The Heck reaction is a powerful and reliable method for the synthesis of 4-alkenylated pyrazoles from readily available 4-bromo-pyrazole precursors. By understanding the reaction mechanism and carefully selecting the N-protecting group, catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with N-heteroaryl substrates and achieve high yields of the desired products. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel pyrazole-containing molecules for a wide range of applications.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]